molecular formula C20H20ClN5O2 B11018778 5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11018778
M. Wt: 397.9 g/mol
InChI Key: WOCSZWQUMIPWQR-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group, a methoxyethyl chain, and a triazolopyridine moiety, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Chain: This step involves alkylation reactions using methoxyethyl halides under basic conditions.

    Formation of the Triazolopyridine Moiety: This can be synthesized through cyclization reactions involving appropriate pyridine and triazole precursors.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline
  • ethyl 8-chloro-1-methyl-6-phenyl-4H- [1,2,4]triazolo [4,3-a] [1,4]benzodiazepine-4-carboxylate

Uniqueness

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H20ClN5O2/c1-28-11-10-25-16-6-5-15(21)12-14(16)13-17(25)20(27)22-8-7-19-24-23-18-4-2-3-9-26(18)19/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,22,27)

InChI Key

WOCSZWQUMIPWQR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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